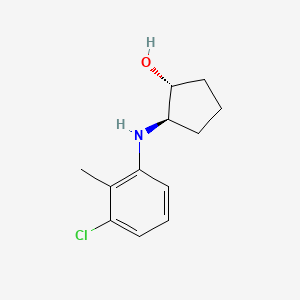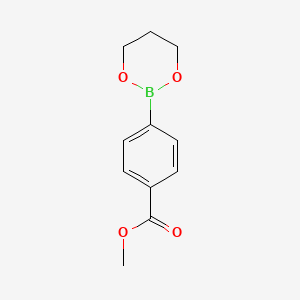
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes cyano, difluoromethyl, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by the introduction of cyano and difluoromethyl groups through various organic transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The difluoromethyl group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Cyano-4-(difluoromethyl)-2-nitrobenzoic acid include:
4-Cyano-2-nitrobenzoic acid: Lacks the difluoromethyl group.
5-Cyano-4-methyl-2-nitrobenzoic acid: Contains a methyl group instead of a difluoromethyl group.
5-Cyano-4-(trifluoromethyl)-2-nitrobenzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group
Eigenschaften
Molekularformel |
C9H4F2N2O4 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
5-cyano-4-(difluoromethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H4F2N2O4/c10-8(11)5-2-7(13(16)17)6(9(14)15)1-4(5)3-12/h1-2,8H,(H,14,15) |
InChI-Schlüssel |
YUUQMLQUWYMQGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])C(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)




![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)



![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)




